molecular formula C5H7FN2O2S B2867813 3-ethyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 2138511-65-4

3-ethyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B2867813
CAS No.: 2138511-65-4
M. Wt: 178.18
InChI Key: HABJBYUYXFLMAY-UHFFFAOYSA-N
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Description

3-ethyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound characterized by a pyrazole ring substituted with an ethyl group at the 3-position and a sulfonyl fluoride group at the 4-position. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-ethyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method is the reaction of 3-ethyl-1H-pyrazole with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethyl-1H-pyrazole-4-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazole-4-sulfonyl fluoride
  • 3-ethyl-1H-pyrazole-5-sulfonyl fluoride
  • 3-ethyl-1H-pyrazole-4-sulfonamide

Uniqueness

3-ethyl-1H-pyrazole-4-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl fluoride group at the 4-position makes it a potent inhibitor of sulfonamide-sensitive enzymes, distinguishing it from other pyrazole derivatives .

Properties

IUPAC Name

5-ethyl-1H-pyrazole-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O2S/c1-2-4-5(3-7-8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABJBYUYXFLMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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